4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic compound that features a unique combination of aromatic and heteroaromatic rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a 3-hydroxyphenyl derivative, followed by the introduction of the thiazolyl and thiophenyl groups through various coupling reactions. The final step often involves cyclization to form the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazolyl and thiophenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be compared with other heterocyclic compounds such as:
- 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(furan-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12N4O2S2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H12N4O2S2/c23-11-4-1-3-10(9-11)16-13-14(12-5-2-7-25-12)20-21-15(13)17(24)22(16)18-19-6-8-26-18/h1-9,16,23H,(H,20,21) |
InChI Key |
AIFRNPZQGCMXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(NN=C3C(=O)N2C4=NC=CS4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.